3-(3,5-Difluorophenyl)picolinaldehyde
Description
3-(3,5-Difluorophenyl)picolinaldehyde is a fluorinated aromatic aldehyde featuring a picolinaldehyde backbone substituted with a 3,5-difluorophenyl group. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of fluorine atoms, which can modulate reactivity, solubility, and binding interactions. The aldehyde moiety serves as a versatile intermediate for synthesizing heterocycles, Schiff bases, or coordination complexes.
Properties
Molecular Formula |
C12H7F2NO |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-9-4-8(5-10(14)6-9)11-2-1-3-15-12(11)7-16/h1-7H |
InChI Key |
REPRBYWPTHUUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-(3,5-difluorophenyl)picolinaldehyde, a comparison is drawn with three related compounds: 3-phenylpicolinaldehyde , 3-(4-fluorophenyl)picolinaldehyde , and 3-(3,4,5-trifluorophenyl)picolinaldehyde . These analogs differ in fluorine substitution patterns, enabling analysis of electronic and steric effects.
Table 1: Structural and Physicochemical Comparisons
<sup>*</sup>LogP values calculated using fragment-based methods.
Key Findings:
Electronic Effects: The 3,5-difluorophenyl group enhances electron-withdrawing character compared to mono-fluorinated or non-fluorinated analogs. 3-(3,4,5-Trifluorophenyl)picolinaldehyde exhibits higher LogP (3.4) due to increased hydrophobicity from additional fluorine atoms, which may improve blood-brain barrier penetration in CNS-targeted drugs.
Steric Considerations :
- The 3,5-difluoro substitution pattern minimizes steric hindrance compared to bulkier groups (e.g., 3,4,5-trifluoro), preserving accessibility for reactions at the aldehyde group.
Biological Relevance :
- Fluorinated picolinaldehydes are preferred in drug discovery for their metabolic stability. For example, This compound is a key intermediate in synthesizing piperazine-containing therapeutics, as evidenced by its use in patented solid forms of imidazolidinedione derivatives targeting neurological disorders .
Research Implications and Limitations
While this compound demonstrates advantageous properties for synthetic applications, direct experimental data on its reactivity and biological activity remain sparse. Most insights are extrapolated from structurally related compounds or patent disclosures (e.g., its role in piperazine-based CNS drug candidates ). Further studies are needed to quantify its binding kinetics and stability under physiological conditions.
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